molecular formula C7H9N5OS B7757125 5-amino-3-ethylsulfanyl-1H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one

5-amino-3-ethylsulfanyl-1H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one

Cat. No.: B7757125
M. Wt: 211.25 g/mol
InChI Key: QOIMOJJNWVRNOC-UHFFFAOYSA-N
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Description

5-amino-3-ethylsulfanyl-1H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound makes it a valuable target for research in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-amino-3-ethylsulfanyl-1H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one can be achieved through various synthetic routes. One common method involves the reaction of 2-thioxopyrimidin-4-ones with hydrazonoyl chlorides under basic conditions. This reaction proceeds through a regioselective pathway to yield the desired triazolopyrimidine derivative . Another method involves the use of a dicationic molten salt as a catalyst, which facilitates the reaction under solvent-free conditions or in ethanol, resulting in high yields .

Industrial Production Methods: Industrial production of this compound typically involves optimizing the reaction conditions to ensure high yield and purity. The use of environmentally friendly catalysts and green solvents is preferred to minimize the environmental impact. The catalyst can be recovered and reused, making the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 5-amino-3-ethylsulfanyl-1H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its biological activity or to study its chemical properties.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include hydrazonoyl chlorides, bases such as sodium hydroxide, and oxidizing agents like hydrogen peroxide. The reaction conditions typically involve moderate temperatures and solvent systems like ethanol or water .

Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the triazolopyrimidine scaffold .

Comparison with Similar Compounds

5-amino-3-ethylsulfanyl-1H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one can be compared with other triazolopyrimidine derivatives, such as 1,2,4-triazole-containing scaffolds and pyrazolopyrimidines. These compounds share similar structural features but differ in their biological activities and applications. For example, 1,2,4-triazole derivatives are known for their antifungal and anticancer properties, while pyrazolopyrimidines are studied for their potential as kinase inhibitors .

Similar Compounds

Properties

IUPAC Name

5-amino-3-ethylsulfanyl-1H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N5OS/c1-2-14-7-11-10-6-9-5(13)3-4(8)12(6)7/h3H,2,8H2,1H3,(H,9,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOIMOJJNWVRNOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NNC2=NC(=O)C=C(N21)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCSC1=NNC2=NC(=O)C=C(N21)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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